Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate
Description
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate is a benzoate ester derivative featuring a morpholine ring at the 2-position and a 4-nitrobenzamido group at the 5-position of the benzene core. This compound is of interest due to its structural complexity, which combines electron-withdrawing (nitro) and electron-donating (morpholine) groups.
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H21N3O6/c1-2-29-20(25)17-13-15(5-8-18(17)22-9-11-28-12-10-22)21-19(24)14-3-6-16(7-4-14)23(26)27/h3-8,13H,2,9-12H2,1H3,(H,21,24) |
InChI Key |
JWXCVBBTEBPGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate typically involves a multi-step process:
Formation of the Benzoate Core: The initial step involves the preparation of the benzoate core through esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzoate core using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzoate is then subjected to amidation with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzamide intermediate.
Morpholine Substitution: Finally, the morpholine ring is introduced through nucleophilic substitution of the nitrobenzamide intermediate with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Ethyl 2-(morpholin-4-YL)-5-(4-aminobenzamido)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-Substituted Oxothiazolidine Benzoates
Compounds such as ethyl 4-[2-(3-chlorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4b) and ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methoxybenzamido)-4-oxothiazolidin-3-yl]benzoate (4f) exhibit potent inhibitory activity against aldose reductase (ALR1), with IC50 values of 0.07 µM and 0.02 µM, respectively . These analogs highlight the importance of halogenated (e.g., Cl, Br) or methoxy-substituted benzamido groups in enhancing enzyme inhibition.
Pyrazole Carboxylate Derivatives
Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate (20a) demonstrates significant antifungal and antibiofilm activity against Candida albicans . The pyrazole ring introduces rigidity, which may enhance membrane penetration compared to the morpholine-substituted benzoate. Hydrogenation of the nitro group in these derivatives to an amine (e.g., compound 31) further modifies bioactivity, suggesting that the nitro group in the target compound could serve as a prodrug motif .
Physicochemical and Structural Comparisons
Ethyl 2-(4-nitrobenzamido)butyrate
This analog shares the 4-nitrobenzamido moiety but replaces the benzoate core with a butyrate ester. X-ray crystallography reveals twinned crystals stabilized by intramolecular N–H···O and weak C–H···O hydrogen bonds . The dihedral angle between aromatic planes (4.0°) suggests near-planarity, which may enhance π-π stacking interactions. In contrast, the morpholine group in the target compound likely disrupts planarity, reducing crystallinity but improving solubility .
Ethyl 4-(Dimethylamino) Benzoate in Resin Cements
In polymer applications, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity and degree of conversion in resin formulations compared to methacrylate derivatives . While the target compound’s nitro group is less electron-donating than dimethylamino, its steric bulk may similarly influence thermal stability and polymerization efficiency in materials science.
Morpholine-Containing Analogs
Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzyl]amino}-2-(4-morpholinyl)benzoate (C23H28ClN3O6) shares the morpholine substitution at the 2-position of the benzoate core . The additional chloro and methoxy substituents in this compound may enhance hydrophobicity and target selectivity, whereas the nitro group in the target compound could increase oxidative stability or serve as a hydrogen bond acceptor.
Data Tables: Key Structural and Functional Comparisons
Table 1. Substituent Effects on Enzyme Inhibition
Table 2. Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
